Propatyl nitrate

Description

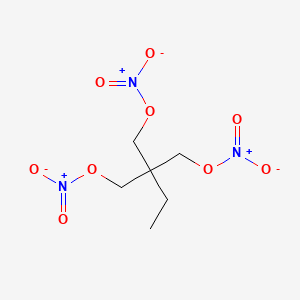

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(nitrooxymethyl)butyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O9/c1-2-6(3-16-7(10)11,4-17-8(12)13)5-18-9(14)15/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZCJYJBCUJISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183467 | |

| Record name | Propatyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2921-92-8 | |

| Record name | Propatyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2921-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propatyl nitrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propatyl nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propatyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propatylnitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPATYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJT2YN495R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Propatyl Nitrate: An In-depth Technical Guide to Nitric Oxide Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propatyl nitrate (B79036) is a nitrovasodilator agent utilized in the management of angina pectoris.[1][2] Its therapeutic efficacy is intrinsically linked to its ability to release nitric oxide (NO), a pivotal signaling molecule in the cardiovascular system. This technical guide provides a comprehensive overview of the core mechanism of propatyl nitrate, focusing on the biochemical pathways of NO release, the subsequent signaling cascade, and the experimental methodologies employed to elucidate these processes. While specific quantitative kinetic data for this compound is not extensively available in publicly accessible literature, this guide will leverage data from well-studied organic nitrates like nitroglycerin (GTN), which share a common mechanism of action, to provide a quantitative context.

The Enzymatic Release of Nitric Oxide from this compound

The bioactivation of this compound is a critical step in its mechanism of action, involving the enzymatic conversion of the nitrate ester to release nitric oxide. This process is primarily carried out in vascular smooth muscle cells.[3]

The Central Role of Mitochondrial Aldehyde Dehydrogenase (ALDH2)

The primary enzyme responsible for the metabolic conversion of this compound and other organic nitrates is mitochondrial aldehyde dehydrogenase (ALDH2).[3] This enzyme, located in the mitochondrial matrix, possesses a nitrate reductase activity that catalyzes the denitration of the organic nitrate molecule. The reaction involves the reduction of the nitrate group to yield nitric oxide and the corresponding denitrated metabolite.[3][4]

The enzymatic action of ALDH2 is crucial for the therapeutic effect of this compound at clinically relevant concentrations. The activity of ALDH2 can be a limiting factor in the efficacy of organic nitrates and is also implicated in the phenomenon of nitrate tolerance, where prolonged exposure to the drug leads to a diminished response.[3]

Other Potential Enzymatic Pathways

While ALDH2 is considered the principal enzyme for the bioactivation of high-potency organic nitrates, other enzymes may also contribute to the release of nitric oxide. These include other isoforms of aldehyde dehydrogenase, such as ALDH1a1, and the cytochrome P450 (CYP) system.[4][5] The involvement of these alternative pathways may vary depending on the specific organic nitrate, its concentration, and the tissue type.

The Nitric Oxide Signaling Cascade

Once released, nitric oxide initiates a well-defined signaling pathway within the vascular smooth muscle cells, leading to vasodilation.

Activation of Soluble Guanylate Cyclase (sGC)

Nitric oxide is a potent activator of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The binding of NO to the heme moiety of sGC induces a conformational change that significantly increases the enzyme's catalytic activity.[6]

cGMP-Mediated Vasodilation

The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase G (PKG). PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the dephosphorylation of the myosin light chain.[7][8] This cascade of events ultimately results in the relaxation of the vascular smooth muscle, leading to vasodilation.[3] The dilation of veins reduces cardiac preload, while the dilation of arteries reduces afterload, both of which decrease myocardial oxygen demand and alleviate the symptoms of angina.[3]

Quantitative Data on Organic Nitrate Bioactivation and Effect

As specific quantitative data for this compound is limited, the following tables summarize key parameters for nitroglycerin (GTN), a structurally related organic nitrate that is also bioactivated by ALDH2. This data provides a valuable reference for understanding the general kinetics and potency of this class of drugs.

Table 1: Michaelis-Menten Kinetic Parameters for ALDH2-Mediated GTN Metabolism

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Glyceryl Trinitrate (GTN) | ~36 | ~30 | [4] |

Disclaimer: This data is for nitroglycerin (GTN) and is intended to be illustrative of the kinetic parameters for ALDH2-mediated organic nitrate metabolism. Specific values for this compound may differ.

Table 2: Vasodilator Potency of Organic Nitrates

| Compound | EC50 for Vasodilation (µM) | Reference |

| Glyceryl Trinitrate (GTN) | ~0.1 - 1.0 | [9] |

| Isosorbide Dinitrate (ISDN) | ~1.0 - 10.0 | [9] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the mechanism of nitric oxide release from organic nitrates.

Measurement of ALDH2 Activity

Objective: To determine the enzymatic activity of ALDH2 in the presence of an organic nitrate substrate.

Methodology:

-

Enzyme Source: Purified recombinant ALDH2 or mitochondrial fractions isolated from relevant tissues (e.g., liver, vascular smooth muscle).

-

Reaction Mixture: A buffered solution (e.g., sodium pyrophosphate buffer, pH 8.8) containing NAD+ as a cofactor and a substrate for ALDH2 (e.g., propionaldehyde).

-

Initiation: The reaction is initiated by the addition of the enzyme preparation.

-

Detection: The rate of NADH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

-

Inhibition Assay: To assess the effect of an organic nitrate, the enzyme is pre-incubated with the compound for a defined period before the addition of the substrate, and the change in enzyme activity is measured.

Detection of Nitric Oxide Release

Objective: To quantify the amount of nitric oxide released from an organic nitrate upon enzymatic bioactivation.

Methodology: Griess Assay

-

Sample Preparation: The organic nitrate is incubated with the enzyme source (e.g., purified ALDH2 or cell lysates) in a suitable buffer.

-

Griess Reagent: The Griess reagent is a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution.

-

Reaction: Nitrite (a stable oxidation product of NO) in the sample reacts with the Griess reagent to form a colored azo compound.

-

Detection: The absorbance of the solution is measured spectrophotometrically at approximately 540 nm.

-

Quantification: The concentration of nitrite, and thus the amount of NO released, is determined by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Measurement of cGMP Levels

Objective: To measure the intracellular accumulation of cGMP in response to organic nitrate treatment.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Cell Culture: Vascular smooth muscle cells are cultured and treated with the organic nitrate for various time points and concentrations.

-

Cell Lysis: The cells are lysed to release intracellular components, including cGMP.

-

ELISA: A competitive ELISA kit is used for the quantification of cGMP. In this assay, cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody binding sites.

-

Detection: The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample. The signal is typically detected using a colorimetric substrate.

-

Quantification: The cGMP concentration in the samples is determined by comparison to a standard curve.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Assessment of Acute Episodes in Chronic Stable Angina: A Clinical-Laboratory Approach to the Use of the Coronary Vasodilator this compound [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Identification of the enzymatic mechanism of nitroglycerin bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Nitrate Metabolism and Action: Toward a Unifying Hypothesis and the Future --- A Dedication to Professor Leslie Z. Benet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cGMP becomes a drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Low increase in cGMP induced by organic nitrates and nitrovasodilators improves contractile response of rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vascular and hemodynamic differences between organic nitrates and nitrites - PubMed [pubmed.ncbi.nlm.nih.gov]

Propatyl Nitrate's Effect on Myocardial Preload and Afterload: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propatyl nitrate (B79036), an organic nitrate vasodilator, exerts its therapeutic effects in conditions such as angina pectoris primarily by modulating myocardial oxygen supply and demand. A critical component of its mechanism of action is the reduction of both myocardial preload and afterload. This is achieved through the generation of nitric oxide (NO), which leads to widespread vasodilation. This technical guide provides an in-depth analysis of the pharmacodynamics of propatyl nitrate, focusing on its influence on the key hemodynamic parameters of myocardial preload and afterload. This document summarizes available quantitative data, outlines typical experimental protocols for investigation, and visualizes the core signaling pathways and experimental workflows.

Introduction

This compound is a member of the organic nitrate class of drugs, which have been a cornerstone in the management of ischemic heart disease for over a century.[1] The primary therapeutic goal in treating angina is to restore the balance between myocardial oxygen supply and demand. This compound achieves this through its potent vasodilatory effects, which in turn reduce the workload on the heart.[2] This guide will delve into the specific hemodynamic consequences of this compound administration, with a focus on myocardial preload and afterload, providing a technical resource for researchers and professionals in drug development.

Mechanism of Action: The Nitric Oxide Signaling Pathway

The vasodilatory effect of this compound is mediated by its conversion to nitric oxide (NO), a potent signaling molecule.[2]

-

Metabolic Conversion: Upon administration, this compound undergoes biotransformation, primarily within the vascular smooth muscle cells. This process is catalyzed by the enzyme mitochondrial aldehyde dehydrogenase (ALDH2), which releases NO from the parent drug.[2]

-

Activation of Soluble Guanylate Cyclase (sGC): The liberated NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[2]

-

Increased cGMP Synthesis: This binding activates sGC, leading to an increased conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2]

-

Smooth Muscle Relaxation: Elevated intracellular cGMP levels activate protein kinase G (PKG), which in turn leads to a cascade of events causing the dephosphorylation of myosin light chains. This prevents the interaction of myosin and actin, resulting in vascular smooth muscle relaxation and vasodilation.[3]

Effects on Myocardial Preload and Afterload

This compound's vasodilatory action has a differential effect on the venous and arterial vasculature, leading to a significant reduction in both preload and, to a lesser extent, afterload.[2]

Reduction of Myocardial Preload

This compound primarily acts as a venodilator.[2] The dilation of peripheral veins increases the capacitance of the venous system, leading to pooling of blood in the periphery and a decrease in venous return to the heart.[4] This reduction in venous return lessens the volume of blood filling the left ventricle during diastole, thereby decreasing the left ventricular end-diastolic pressure (LVEDP) and volume.[5] This decrease in preload, or the stretch on the ventricular muscle fibers at the end of diastole, is a major factor in reducing myocardial oxygen demand.[3]

Reduction of Myocardial Afterload

While the predominant effect is on the venous system, this compound also causes dilation of arterial vessels, although to a lesser degree.[2] This arterial vasodilation reduces systemic vascular resistance (SVR), which is the primary determinant of afterload.[4] Afterload is the resistance the heart must overcome to eject blood during systole. By reducing SVR, this compound decreases the workload on the heart, further contributing to the reduction in myocardial oxygen consumption.[1]

Quantitative Hemodynamic Effects

Direct quantitative data on the effects of this compound on specific measures of preload (LVEDP) and afterload (SVR) are limited in publicly available literature. However, a clinical study on this compound in patients with chronic stable angina demonstrated a statistically significant reduction in both systolic and diastolic blood pressure, which are components of afterload.[6]

To provide a representative understanding of the expected quantitative effects of long-acting nitrates on preload and afterload, data from studies on nitroglycerin, a pharmacologically similar compound, are presented below. It is important to note that these values are for nitroglycerin and may not be directly transferable to this compound, but they illustrate the general magnitude of effect for this drug class.

Table 1: Representative Hemodynamic Effects of Nitroglycerin

| Hemodynamic Parameter | Baseline (Mean ± SD) | Post-Nitroglycerin (Mean ± SD) | Percentage Change | Reference |

| Preload | ||||

| Left Ventricular End-Diastolic Pressure (LVEDP) | 22.7 ± 7.6 mmHg | 11.4 ± 6.1 mmHg | -50% | [7] |

| Left Ventricular End-Diastolic Volume (LVEDV) | 138 ± 54 ml/m² | 122 ± 54 ml/m² | -11.6% | [7] |

| Afterload | ||||

| Mean Arterial Pressure (MAP) | Not Reported | Not Reported | - | |

| Systemic Vascular Resistance (SVR) | Not Reported | Not Reported | - | |

| Other | ||||

| Systolic Blood Pressure | Not Reported | Not Reported | - | |

| Diastolic Blood Pressure | Not Reported | Not Reported | - | |

| Heart Rate | Not Reported | Not Reported | - | |

| Cardiac Output | - | - | -27% | [8] |

Note: The table is populated with data from studies on nitroglycerin as a proxy for this compound. The study on this compound by Goldwasser et al. (2016) reported a statistically significant reduction in blood pressure (p < 0.0001) and heart rate (p = 0.0001) but did not provide mean values or percentage changes.[6]

Experimental Protocols

Investigating the effects of this compound on myocardial preload and afterload requires specific and well-controlled experimental designs in both preclinical and clinical settings.

Preclinical Animal Model Protocol (Illustrative)

This protocol describes a general approach for evaluating the hemodynamic effects of this compound in a rat model of myocardial ischemia.

Objective: To determine the effect of this compound on left ventricular end-diastolic pressure (preload) and systemic vascular resistance (afterload) in an animal model of angina.

Animal Model: Male Sprague-Dawley rats (250-300g). Myocardial ischemia can be induced by ligation of the left anterior descending (LAD) coronary artery.[9]

Experimental Groups:

-

Sham-operated control group

-

Vehicle-treated ischemia group

-

This compound-treated ischemia group (various doses)

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rats (e.g., with a combination of medetomidine-midazolam-butorphanol) and perform a thoracotomy to expose the heart.[9]

-

Hemodynamic Monitoring: Insert a pressure-volume catheter into the left ventricle via the carotid artery to continuously measure LVEDP and other cardiac function parameters. Place a flow probe around the ascending aorta to measure cardiac output.[10]

-

Induction of Myocardial Ischemia: Ligate the LAD artery to induce regional myocardial ischemia.[9]

-

Drug Administration: Administer this compound or vehicle intravenously at specified time points after the induction of ischemia.

-

Data Acquisition and Analysis: Record hemodynamic data continuously. Calculate Systemic Vascular Resistance (SVR) using the formula: SVR = (Mean Arterial Pressure - Central Venous Pressure) / Cardiac Output.[11]

Human Clinical Trial Protocol (Illustrative)

This protocol outlines a typical design for a clinical trial to assess the hemodynamic effects of this compound in patients with stable angina.

Objective: To evaluate the effect of sublingual this compound on left ventricular end-diastolic pressure (preload) and systemic vascular resistance (afterload) in patients with stable angina pectoris.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participant Population: Patients with a documented history of stable angina pectoris.

Procedure:

-

Informed Consent and Screening: Obtain informed consent and screen participants based on inclusion and exclusion criteria.

-

Baseline Measurements: Perform baseline non-invasive measurements of blood pressure and cardiac output (e.g., using echocardiography or impedance cardiography). For invasive measurements, perform right and left heart catheterization to directly measure LVEDP, pulmonary capillary wedge pressure, and cardiac output (thermodilution).[12]

-

Randomization and Drug Administration: Randomly assign participants to receive either sublingual this compound (e.g., 10 mg) or a matching placebo.[6]

-

Post-Dose Hemodynamic Monitoring: Continuously monitor hemodynamic parameters for a specified period after drug administration.

-

Washout Period: A washout period of sufficient duration to eliminate the drug from the system.

-

Crossover: Participants who received the placebo in the first phase will receive this compound, and vice versa.

-

Data Analysis: Compare the changes in LVEDP and SVR from baseline between the this compound and placebo groups.

Conclusion

This compound effectively reduces both myocardial preload and afterload through its nitric oxide-mediated vasodilatory effects. The primary reduction in preload, achieved through venodilation, is a key mechanism for alleviating anginal symptoms by decreasing myocardial oxygen demand. While direct quantitative data for this compound's impact on LVEDP and SVR are not extensively available, the well-established pharmacology of organic nitrates provides a strong basis for its hemodynamic profile. Further research with direct and detailed hemodynamic measurements will be valuable in fully elucidating the precise quantitative effects of this compound and optimizing its clinical application in cardiovascular diseases.

References

- 1. The role of organic nitrates in the optimal medical management of angina [escardio.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Mechanism of action of nitrates. Role of changes in venous capacitance and in the left ventricular diastolic pressure-volume relation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of Acute Episodes in Chronic Stable Angina: A Clinical-Laboratory Approach to the Use of the Coronary Vasodilator this compound [scirp.org]

- 7. [Effects of nitroglycerin on pressure-volume diastolic relationships of the left ventricle in patients with coronary disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of nitroglycerin on left ventricular volumes and wall tension in patients with ischaemic heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CV Physiology | Effects of Preload, Afterload and Inotropy on Ventricular Pressure-Volume Loops [cvphysiology.com]

- 11. CV Physiology | Systemic Vascular Resistance [cvphysiology.com]

- 12. Estimation of cardiac output and systemic vascular resistance using a multivariate regression model with features selected from the finger photoplethysmogram and routine cardiovascular measurements - PMC [pmc.ncbi.nlm.nih.gov]

Propatyl Nitrate: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of propatyl nitrate (B79036). The information is intended to support research and development efforts in the field of cardiovascular therapeutics.

Chemical Structure and Identification

Propatyl nitrate, also known as 2,2-bis(nitrooxymethyl)butyl nitrate, is an organic nitrate vasodilator. Its chemical identity is established by the following identifiers:

-

IUPAC Name: 2,2-bis(nitrooxymethyl)butyl nitrate[1][2][3][4]

-

SMILES: CCC(CO--INVALID-LINK--[O-])(CO--INVALID-LINK--[O-])CO--INVALID-LINK--[O-][1][3]

-

InChIKey: YZZCJYJBCUJISI-UHFFFAOYSA-N[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 269.17 g/mol | [1][2][3] |

| Appearance | White powder | [2] |

| Melting Point | 51-52 °C | [2] |

| Density | 1.49 g/cm³ | [2] |

| Solubility | Readily soluble in acetone (B3395972) and alcohol; Practically insoluble in water. | [2] |

| LogP | 2.1 | [5] |

Pharmacological Properties and Mechanism of Action

This compound is a potent vasodilator used in the treatment of angina pectoris.[6] Its therapeutic effects are mediated through the release of nitric oxide (NO) in vascular smooth muscle cells.[7][8]

The mechanism of action involves the following key steps:

-

Enzymatic Conversion: this compound is metabolized by mitochondrial aldehyde dehydrogenase (ALDH2) within vascular smooth muscle cells, leading to the release of nitric oxide.[7]

-

Activation of Guanylate Cyclase: The released NO diffuses to and activates soluble guanylate cyclase (sGC).[7]

-

Increased cGMP Levels: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7]

-

Activation of Protein Kinase G (PKG): Elevated cGMP levels activate cGMP-dependent protein kinase (PKG).

-

Vasodilation: PKG activation leads to a cascade of events that decrease intracellular calcium levels and cause dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation. This effect is more pronounced in veins than in arteries.[7]

The primary pharmacological effects of this compound include:

-

Venodilation: Reduces venous return to the heart (preload).

-

Arterial Dilation: To a lesser extent, reduces systemic vascular resistance (afterload).

-

Coronary Artery Dilation: Improves blood flow to the myocardium.

These actions collectively decrease myocardial oxygen demand and improve oxygen supply, thereby alleviating the symptoms of angina.[7][8]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Protocols

Due to the limited availability of specific, published experimental protocols for this compound, the following sections provide representative methodologies adapted from general procedures for the synthesis, purification, and analysis of organic nitrates.

Synthesis of this compound (Representative Protocol)

The synthesis of this compound is typically achieved through the nitration of its corresponding alcohol precursor, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (trimethylolpropane).

Materials:

-

2-ethyl-2-(hydroxymethyl)-1,3-propanediol

-

Fuming Nitric Acid (90%)

-

Sulfuric Acid (98%)

-

Dichloromethane

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Magnesium Sulfate

-

Ice bath

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol dissolved in dichloromethane.

-

The flask is cooled to 0-5 °C in an ice-salt bath.

-

A pre-cooled mixture of fuming nitric acid and sulfuric acid (nitrating mixture) is added dropwise to the stirred solution while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0-5 °C.

-

The reaction mixture is then slowly poured onto crushed ice with vigorous stirring.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification (Representative Protocol)

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Ethanol or an ethanol/water mixture

Procedure:

-

The crude this compound is dissolved in a minimal amount of hot ethanol.

-

The solution is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration and washed with a small amount of cold ethanol.

-

The purified crystals are dried under vacuum.

Analysis (Representative Protocols)

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The structure of this compound can be confirmed by ¹H NMR spectroscopy. The spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the methylene (B1212753) protons adjacent to the nitrate groups.

-

¹³C NMR: ¹³C NMR spectroscopy will show distinct signals for the different carbon atoms in the molecule, further confirming its structure.

4.3.2. Mass Spectrometry (MS)

-

Electrospray ionization (ESI) or chemical ionization (CI) mass spectrometry can be used to determine the molecular weight of this compound. The mass spectrum will show a molecular ion peak corresponding to its molecular weight.

4.3.3. High-Performance Liquid Chromatography (HPLC)

-

A reversed-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is typically used. Detection can be performed using a UV detector at an appropriate wavelength (e.g., 210 nm).

Experimental Workflow Diagram

Caption: Representative experimental workflow for the synthesis and analysis of this compound.

Conclusion

References

- 1. Assessment of Acute Episodes in Chronic Stable Angina: A Clinical-Laboratory Approach to the Use of the Coronary Vasodilator this compound [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Evaluation of Propatylnitrate in Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2048129A1 - Method for the preparation of organic nitrates - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. Acute Episodes in Chronic Stable Angina: Assessment of the Use of the Coronary Vasodilator this compound. | Clinical Research Trial Listing [centerwatch.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. What is this compound used for? [synapse.patsnap.com]

In Vivo Cardiovascular Effects of Propatyl Nitrate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

This technical guide provides a comprehensive overview of the in vivo cardiovascular effects of propatyl nitrate (B79036) and related long-acting organic nitrates in animal models. Due to a scarcity of publicly available preclinical data specifically for propatyl nitrate, this document synthesizes information from studies on other long-acting nitrates to provide a representative understanding of the anticipated pharmacodynamic effects. This compound, a member of the organic nitrate class of vasodilators, is primarily recognized for its role in the management of angina pectoris.[1][2][3] Its therapeutic action is mediated through the release of nitric oxide (NO), a potent vasodilator.[4]

Mechanism of Action: The Nitric Oxide-cGMP Signaling Pathway

Organic nitrates, including this compound, are prodrugs that undergo metabolic conversion to release nitric oxide (NO) within vascular smooth muscle cells.[5][6] This process can be enzyme-dependent, with mitochondrial aldehyde dehydrogenase 2 (ALDH2) playing a key role in the bioactivation of some nitrates like nitroglycerin.[4] Once released, NO activates soluble guanylate cyclase (sGC).[5] Activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which phosphorylates several downstream targets. This cascade of events ultimately leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[5][6]

The primary hemodynamic consequences of this vasodilation are a reduction in both preload (venous return to the heart) and afterload (the resistance the heart pumps against), which decreases myocardial oxygen demand.[2][7] At therapeutic doses, nitrates predominantly affect venous capacitance vessels, but they also dilate large and medium-sized coronary arteries.[7][8]

Representative In Vivo Cardiovascular Effects of Long-Acting Nitrates in Animal Models

The following tables summarize the hemodynamic effects of various long-acting organic nitrates in different animal models. This data is intended to be representative of the effects expected from this compound.

Table 1: Hemodynamic Effects of Long-Acting Nitrates in a Canine Model

| Parameter | Dose | Route of Administration | Change from Baseline | Animal Model | Reference |

| Mean Arterial Pressure (mmHg) | 1-25 µg/kg | Intravenous | Dose-dependent decrease | Conscious Dog | [9] |

| Heart Rate (beats/min) | 1-25 µg/kg | Intravenous | Increase (reflex tachycardia) | Conscious Dog | [9] |

| Left Ventricular End-Diastolic Pressure (mmHg) | 1-25 µg/kg | Intravenous | Significant decrease | Conscious Dog | [9] |

| Coronary Artery Diameter | 1-25 µg/kg | Intravenous | Dose-dependent increase | Conscious Dog | [9] |

| Cardiac Output | 8 and 16 mg/kg | Intravenous | Increased | Anesthetized Dog with Mitral Insufficiency | [5] |

| Total Systemic Resistance | 8 and 16 mg/kg | Intravenous | Decreased | Anesthetized Dog with Mitral Insufficiency | [5] |

Table 2: Hemodynamic Effects of Long-Acting Nitrates in a Porcine Model

| Parameter | Dose | Route of Administration | Change from Baseline | Animal Model | Reference |

| Mean Arterial Blood Pressure (mmHg) | 0.05-2.0 mg/min | Intravenous Infusion | Dose-dependent decrease (from 94±2 to 79±3) | Conscious Pig | [10] |

| Heart Rate (beats/min) | 0.05-2.0 mg/min | Intravenous Infusion | Increase (up to 43±3%) | Conscious Pig | [10] |

| Cardiac Output (L/min) | 0.05-2.0 mg/min | Intravenous Infusion | Increase (from 2.74±0.09 to 3.40±0.18) | Conscious Pig | [10] |

| Systemic Vascular Resistance | 0.05-2.0 mg/min | Intravenous Infusion | Decrease (by 32±3%) | Conscious Pig | [10] |

| Left Ventricular End-Diastolic Pressure (mmHg) | 0.05-2.0 mg/min | Intravenous Infusion | Decrease (from 5.2±0.4 to 2.2±0.5) | Conscious Pig | [10] |

Table 3: Hemodynamic Effects of Nitrate Supplementation in a Rodent Model

| Parameter | Dose | Route of Administration | Change from Baseline | Animal Model | Reference |

| Mean Arterial Pressure (mmHg) | 0.3 mmol/kg/day | Oral (in drinking water) for 5 days | Decrease (from 139±4 to 124±5 at rest) | Sprague-Dawley Rat | [11] |

| Heart Rate (beats/min) | 0.3 mmol/kg/day | Oral (in drinking water) for 5 days | No significant change at rest | Sprague-Dawley Rat | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the cardiovascular effects of this compound. Below are representative protocols for in vivo studies in rodent and larger animal models.

In Vivo Hemodynamic Assessment in Anesthetized Rats

This protocol describes a common method for evaluating the acute hemodynamic effects of intravenously administered nitrates.

-

Animal Preparation:

-

Male Wistar or Sprague-Dawley rats (250-350 g) are anesthetized with an appropriate agent (e.g., urethane (B1682113) or sodium pentobarbital).[5]

-

The trachea is cannulated to maintain a patent airway.[5]

-

The left carotid artery is cannulated with a polyethylene (B3416737) catheter connected to a pressure transducer for continuous blood pressure monitoring.[5]

-

The right jugular vein is cannulated for intravenous drug administration.[5]

-

-

Instrumentation and Data Acquisition:

-

The arterial cannula is connected to a data acquisition system to record systolic, diastolic, and mean arterial pressure (MAP).

-

Heart rate (HR) is derived from the blood pressure waveform.

-

A stabilization period of at least 20 minutes is allowed after surgical preparation before baseline measurements are recorded.[5]

-

-

Drug Administration:

-

This compound or other organic nitrates are dissolved in a suitable vehicle (e.g., saline).

-

The drug is administered as a bolus injection or a continuous infusion at escalating doses.

-

-

Data Analysis:

-

Changes in MAP and HR from baseline are calculated for each dose.

-

Dose-response curves are generated to determine the potency and efficacy of the compound.

-

Cardiovascular Assessment in Conscious Large Animal Models (e.g., Pigs)

Conscious animal models are valuable for studying the hemodynamic effects of drugs without the confounding influence of anesthesia.

-

Surgical Instrumentation (Recovery Surgery):

-

Pigs are chronically instrumented under general anesthesia with vascular catheters in a major artery (e.g., carotid or femoral) and vein for blood pressure monitoring and drug administration, respectively.

-

Flow probes may be placed around key arteries (e.g., coronary artery) to measure blood flow.

-

Animals are allowed a recovery period of several days to a week before experimentation.

-

-

Experimental Procedure:

-

On the day of the experiment, the conscious, unrestrained pig is placed in a sling.

-

The arterial and venous catheters are connected to the recording equipment.

-

After a stabilization period, baseline hemodynamic parameters are recorded.

-

This compound is administered, typically as an intravenous infusion, at various doses.

-

-

Data Collection and Analysis:

-

Continuous recordings of blood pressure, heart rate, and other relevant parameters (e.g., coronary blood flow) are made.

-

Data is analyzed to determine the dose-dependent effects of the drug on the cardiovascular system.

-

Conclusion

This compound, as a member of the organic nitrate family, exerts its cardiovascular effects primarily through the NO-sGC-cGMP signaling pathway, leading to vasodilation. This results in a reduction of both cardiac preload and afterload, which is the basis for its therapeutic use in angina. While specific in vivo animal data for this compound is limited in the public domain, the wealth of information available for other long-acting nitrates provides a strong predictive framework for its hemodynamic profile. The experimental protocols outlined in this guide offer standardized methods for the preclinical evaluation of this compound and other novel organic nitrates. Further research focusing on the direct cardiovascular effects of this compound in various animal models would be beneficial to fully characterize its pharmacodynamic profile.

References

- 1. Novel organic nitrates are potent dilators of large coronary arteries with reduced development of tolerance during long-term infusion in dogs: role of the sulfhydryl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hemodynamic effects of nitroglycerin and long-acting nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inotropic effects of glyceryl trinitrate and spontaneous NO donors in the dog heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dose dependent effects of nitrate supplementation on cardiovascular control and microvascular oxygenation dynamics in healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurointervention.pcronline.com [eurointervention.pcronline.com]

- 9. Pharmacology of Organic Nitrates | PPTX [slideshare.net]

- 10. Frontiers | CXL-1020, a Novel Nitroxyl (HNO) Prodrug, Is More Effective than Milrinone in Models of Diastolic Dysfunction—A Cardiovascular Therapeutic: An Efficacy and Safety Study in the Rat [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Propatyl Nitrate: A Technical Guide to Pharmacokinetics and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published clinical pharmacokinetic data for propatyl nitrate (B79036) is scarce. Much of the specific quantitative data presented in this guide is estimated based on the known properties of similar short-acting organic nitrates. The experimental protocols are derived from studies on related compounds and serve as representative methodologies for the study of this drug class.

Introduction

Propatyl nitrate (2,2-bis(nitrooxymethyl)butyl nitrate) is an organic nitrate vasodilator historically used in the management of angina pectoris. Like other drugs in its class, its therapeutic effects are mediated through the release of nitric oxide (NO), a potent vasodilator.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and metabolic pathways, with a focus on quantitative data, experimental methodologies, and the underlying biochemical mechanisms.

Pharmacokinetics

The pharmacokinetic profile of this compound is not well-documented in dedicated clinical studies. However, based on its classification as a short-acting organic nitrate, a general profile can be inferred. It is reported to have a longer half-life compared to some traditional nitrates, which may offer sustained therapeutic effects.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME)

A summary of estimated pharmacokinetic parameters for this compound is presented in Table 1. It is crucial to note that these values are not derived from direct clinical studies of this compound but are estimations based on its similarity to other organic nitrates.

Table 1: Estimated Pharmacokinetic Parameters of this compound

| Parameter | Estimated Value | Source |

| Volume of Distribution (Vd) | 3 L | |

| Clearance (CL) | 60 L/h | |

| Half-life (t½) | Longer than traditional nitrates | [1] |

| Bioavailability (Oral) | Expected to be low due to high first-pass metabolism | Inferred from class |

| Protein Binding | Data not available | - |

| Primary Route of Elimination | Hepatic metabolism | Inferred from class |

Metabolic Pathways

The biotransformation of this compound is central to its pharmacological activity. The primary metabolic pathway involves the enzymatic release of nitric oxide.

Primary Metabolic Pathway: Nitric Oxide Release

The key step in the bioactivation of this compound is the reduction of the nitrate ester to release nitric oxide. This process is predominantly catalyzed by the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2).[1] The released NO then initiates a signaling cascade leading to vasodilation.

Caption: this compound Mechanism of Action.

Secondary Metabolic Pathways

While ALDH2 is the primary enzyme for bioactivation, other enzymes are known to be involved in the general metabolism of organic nitrates. These include cytochrome P-450 and glutathione (B108866) S-transferases. These pathways are generally considered to be involved in the clearance of the drug rather than its therapeutic effect. The metabolism of this compound through these pathways would likely involve sequential denitration of the molecule.

Caption: General Metabolic Pathways for Organic Nitrates.

Experimental Protocols

This section details representative experimental methodologies for the study of this compound and related organic nitrates.

Quantification of this compound and its Metabolites in Biological Samples

Objective: To determine the concentration of this compound and its denitrated metabolites in plasma or urine.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

For plasma or serum: Deproteinize the sample by adding a precipitating agent (e.g., acetonitrile (B52724) or methanol) in a 1:2 ratio (sample:agent).

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Collect the supernatant for analysis.

-

For urine: Dilute the sample with the mobile phase as needed.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized for the separation of this compound and its metabolites.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 210-220 nm.[2]

-

Quantification: Create a standard curve using known concentrations of this compound and its synthesized metabolites. The concentration in the biological samples is determined by comparing the peak areas to the standard curve.

-

Assessment of Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity

Objective: To measure the enzymatic activity of ALDH2 in the presence of this compound.

Methodology: Spectrophotometric Assay [3]

-

Sample Preparation:

-

Isolate mitochondria from tissue homogenates (e.g., liver or vascular tissue) by differential centrifugation.

-

Lyse the mitochondria to release the enzymes.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

In a cuvette, combine a buffer solution (e.g., sodium pyrophosphate buffer, pH 9.0), NAD+, and the mitochondrial lysate.

-

Initiate the reaction by adding a substrate for ALDH2 (e.g., propionaldehyde).

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

To test the effect of this compound, pre-incubate the lysate with varying concentrations of this compound before adding the substrate. A decrease in the rate of NADH formation indicates inhibition of ALDH2 activity.

-

In Vitro Assessment of Nitrate Tolerance

Objective: To induce and measure tolerance to the vasodilatory effects of this compound in isolated vascular tissue.

Methodology: Isolated Aortic Ring Assay [4]

-

Tissue Preparation:

-

Euthanize a laboratory animal (e.g., rat) and dissect the thoracic aorta.

-

Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in width.

-

Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

-

Induction of Tolerance:

-

To induce tolerance, incubate some of the aortic rings with a high concentration of this compound for a specified period (e.g., 1-2 hours). Control rings are incubated in the buffer alone.

-

-

Measurement of Vasodilation:

-

Pre-constrict all aortic rings with a vasoconstrictor (e.g., phenylephrine (B352888) or prostaglandin (B15479496) F2α) to achieve a stable contraction.

-

Generate a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath and measuring the degree of relaxation.

-

A rightward shift in the concentration-response curve for the this compound-incubated rings compared to the control rings indicates the development of tolerance.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Determination of nitrate in biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Metabolism of Organic Nitrates by Aldehyde Dehydrogenase 1a1 and 2: Substrate Selectivity, Enzyme Inactivation, and Active Cysteine Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Insights into Inorganic Nitrite-Mediated Vasodilation of Isolated Aortic Rings under Oxidative/Hypertensive Conditions and S-Nitros(yl)ation of Proteins in Germ-Free Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Antiplatelet Effects of Organic Nitrates: A Technical Guide to the Core Mechanisms of Propatyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic nitrates, a cornerstone in the management of angina pectoris, exert their therapeutic effects not only through vasodilation but also via potent inhibition of platelet function. This technical guide delves into the core mechanisms underlying the antiplatelet effects of organic nitrates, with a specific focus on propatyl nitrate (B79036). By exploring the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. Detailed experimental protocols for assessing antiplatelet activity are outlined, and available quantitative data for representative organic nitrates are presented to offer a comparative perspective. This guide also features visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the science.

Introduction

Platelet activation and aggregation are critical events in the pathophysiology of thrombosis and acute coronary syndromes.[1][2] Antiplatelet therapy is, therefore, a fundamental strategy in the prevention and treatment of cardiovascular diseases. Organic nitrates, including propatyl nitrate, have long been recognized for their vasodilatory properties, which are primarily mediated by the release of nitric oxide (NO).[3][4] Emerging evidence has highlighted the significant antiplatelet effects of these compounds, adding another dimension to their therapeutic profile.[1][5] This guide provides an in-depth examination of the molecular mechanisms by which organic nitrates inhibit platelet function, with a particular emphasis on the role of the NO/cGMP pathway.

The Core Mechanism: The Nitric Oxide/Cyclic Guanosine Monophosphate (NO/cGMP) Signaling Pathway

The antiplatelet effects of organic nitrates are predominantly mediated by the nitric oxide (NO) signaling cascade.[3][5] this compound, like other organic nitrates, serves as an NO donor.[4] The released NO diffuses into platelets and activates soluble guanylate cyclase (sGC).[5] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6] The subsequent increase in intracellular cGMP concentration is the pivotal event that leads to the inhibition of platelet activation and aggregation through various downstream mechanisms.[5][6]

Downstream Effectors of cGMP in Platelets

Elevated cGMP levels within platelets activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several intracellular proteins.[6] This phosphorylation cascade ultimately leads to a reduction in intracellular calcium levels and inhibition of key platelet activation processes. The key downstream effects include:

-

Inhibition of Calcium Mobilization: PKG-mediated phosphorylation is believed to inhibit the release of calcium from intracellular stores and reduce calcium influx, a critical step for platelet activation.[5]

-

Inhibition of Fibrinogen Receptor (GPIIb/IIIa) Activation: The NO/cGMP pathway ultimately leads to a reduction in the binding of fibrinogen to the glycoprotein (B1211001) IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[5]

-

Phosphorylation of Thromboxane (B8750289) Receptors: Evidence suggests that PKG can directly phosphorylate thromboxane A2 receptors, thereby inhibiting their signaling and subsequent platelet activation.[6]

The following diagram illustrates the signaling pathway initiated by organic nitrates in platelets.

Quantitative Data on Antiplatelet Effects

| Organic Nitrate | Agonist | Assay Type | IC50 / Inhibition | Reference |

| Nitroglycerin | ADP | Platelet Aggregometry | Weak inhibitor when added before aggregation; induces disaggregation at ≥ 10⁻⁸ M | [7] |

| Isosorbide Dinitrate | ADP, Epinephrine, Collagen, Arachidonic Acid, Thrombin | Platelet Aggregometry | Inhibition observed | [1] |

| Isosorbide-2-mononitrate | ADP | Platelet Aggregometry | 12% inhibition at 10⁻⁷ M | [3] |

| Isosorbide-2-mononitrate | Epinephrine | Platelet Aggregometry | 41% inhibition at 10⁻⁶ M | [3] |

Note: The potency of organic nitrates in inhibiting platelet aggregation can be influenced by experimental conditions and the specific agonist used.[7]

Experimental Protocols

The evaluation of the antiplatelet effects of compounds like this compound typically involves in vitro assays using human platelets. Light Transmission Aggregometry (LTA) is a widely used and standardized method.

Detailed Methodology for Light Transmission Aggregometry (LTA)

Objective: To measure the ability of this compound to inhibit platelet aggregation induced by a specific agonist.

Materials:

-

Freshly drawn human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

-

Anticoagulant: 3.2% sodium citrate (B86180).

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonist (e.g., adenosine (B11128) diphosphate (B83284) (ADP), collagen, arachidonic acid).

-

This compound solutions of varying concentrations.

-

Spectrophotometer-based aggregometer.

Procedure:

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Incubation: Pre-incubate aliquots of PRP with different concentrations of this compound or vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.

-

Aggregation Measurement:

-

Place the PRP sample in the aggregometer cuvette with a stir bar.

-

Set the baseline (0% aggregation) with the PRP sample.

-

Add the platelet agonist to induce aggregation.

-

Monitor the change in light transmission for a defined period (e.g., 5-10 minutes). An increase in light transmission corresponds to platelet aggregation.

-

-

Data Analysis: Calculate the percentage of platelet aggregation for each concentration of this compound compared to the control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal platelet aggregation.

The following diagram outlines the experimental workflow for evaluating the antiplatelet effects of an NO-donating drug.

Logical Relationships in Drug Development

The development of novel antiplatelet agents based on organic nitrates involves a logical progression from understanding the fundamental mechanism to preclinical and clinical evaluation.

Conclusion

This compound and other organic nitrates represent a class of drugs with significant antiplatelet properties that complement their established vasodilatory effects. The core mechanism of action is the donation of nitric oxide, leading to the activation of the sGC/cGMP/PKG signaling pathway within platelets. This cascade results in the inhibition of key processes required for platelet activation and aggregation. While specific quantitative data on the antiplatelet potency of this compound remains to be fully elucidated in publicly accessible literature, the well-understood mechanism of organic nitrates provides a strong foundation for its therapeutic rationale. Further research, employing standardized experimental protocols such as Light Transmission Aggregometry, is warranted to precisely quantify the antiplatelet efficacy of this compound and to explore its full potential in the management of thrombotic disorders. The continued investigation into the nuanced effects of organic nitrates on platelet function holds promise for the development of novel and improved antiplatelet therapies.

References

- 1. Inhibition of platelet function by organic nitrate vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antiplatelet effects of organic nitrates and related nitroso compounds in vitro and in vivo and their relevance to cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antiplatelet effects of nitrates: is it of clinical significance in patients with cardiovascular disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Antiplatelet and antithrombotic effects of organic nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of platelet inhibition by nitric oxide: In vivo phosphorylation of thromboxane receptor by cyclic GMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of aggregation inhibition by aspirin and nitrate-aspirin prodrugs in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Propatyl Nitrate and Coronary Artery Vasodilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propatyl nitrate (B79036) is a member of the organic nitrate class of drugs, utilized primarily for the management of angina pectoris.[1][2] Its therapeutic effect is rooted in its ability to induce vasodilation, particularly of the coronary arteries, which leads to an increase in myocardial oxygen supply and a reduction in cardiac workload. This guide provides a comprehensive overview of the molecular mechanisms, physiological effects, and relevant experimental data concerning propatyl nitrate's impact on coronary artery vasodilation. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates the known information and draws upon data from analogous organic nitrates to provide a thorough technical understanding.

Mechanism of Action: The Nitric Oxide Signaling Cascade

The vasodilatory effect of this compound is mediated through the nitric oxide (NO) signaling pathway.[1][3] This is a well-established mechanism for all organic nitrates. The process can be broken down into several key steps:

-

Bioactivation: this compound undergoes metabolic conversion to release nitric oxide (NO).[1] This biotransformation is a critical step and is catalyzed by the mitochondrial enzyme aldehyde dehydrogenase-2 (ALDH2).[1]

-

Activation of Soluble Guanylate Cyclase (sGC): Once formed, NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[1]

-

Increased cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1]

-

Activation of Protein Kinase G (PKG): Elevated levels of cGMP activate cGMP-dependent protein kinase (PKG).

-

Induction of Smooth Muscle Relaxation: PKG activation leads to a cascade of events that result in the relaxation of vascular smooth muscle cells. This includes the inhibition of calcium influx into the cell and the dephosphorylation of myosin light chains, which is essential for muscle contraction.[1]

The net result of this signaling cascade is the relaxation of the vascular smooth muscle, leading to vasodilation. In the context of coronary circulation, this dilation increases the diameter of the coronary arteries, thereby enhancing blood flow to the myocardium.[1]

Quantitative Data on Coronary Vasodilation

Table 1: Effect of Intracoronary Isosorbide (B1672297) Dinitrate on Coronary Artery Diameter

| Drug & Dose | Change in Coronary Diameter (Mean ± SD) | p-value | Reference |

|---|---|---|---|

| Isosorbide Dinitrate (0.3 mg) | +19% ± 9% | < 0.01 | [4] |

| Isosorbide Dinitrate (3 mg) | +23% ± 12% | < 0.01 |[4] |

Table 2: Dose-Response of Intracoronary Nitroglycerin on Coronary Artery Segments

| Nitroglycerin Dose | Left Main | Proximal Segments | Middle Segments | Distal Segments | Small Arteries (0.4-1.0 mm) | Reference |

|---|

| 150 µg | +5% | +9% | +19% | +34% | +54% |[5] |

These data illustrate a dose-dependent increase in coronary artery diameter following the administration of organic nitrates. It is reasonable to extrapolate that this compound would exhibit a similar dose-dependent vasodilatory effect on coronary arteries.

A clinical study on this compound in patients with chronic stable angina pectoris demonstrated its clinical efficacy and safety.[2] While this study did not quantify changes in coronary artery diameter, it did report statistically significant reductions in systolic and diastolic blood pressure, indicative of systemic vasodilation.

Table 3: Clinical Effects of this compound in Patients with Chronic Stable Angina

| Parameter | Pre-treatment (Mean ± SD) | Post-treatment (30 days) (Mean ± SD) | p-value | Reference |

|---|---|---|---|---|

| Systolic Blood Pressure (mmHg) | 134.4 ± 19.9 | 126.1 ± 16.9 | < 0.0001 | [2] |

| Diastolic Blood Pressure (mmHg) | 82.3 ± 10.6 | 77.8 ± 9.1 | < 0.0001 | [2] |

| Heart Rate (bpm) | 71.8 ± 11.2 | 68.9 ± 9.8 | 0.0001 |[2] |

Study medication: 10 mg this compound sublingual tablets, three times per day.[2][6]

Experimental Protocols

The following sections describe generalized experimental protocols that are commonly employed to assess the impact of organic nitrates on coronary artery vasodilation. These methodologies would be applicable to the study of this compound.

In Vivo Assessment of Coronary Vasodilation using Quantitative Coronary Angiography (QCA)

This protocol is considered the gold standard for assessing changes in coronary artery diameter in living subjects.

-

Subject Preparation: Human subjects or large animal models (e.g., swine) are typically used. Subjects are brought to a catheterization laboratory, and baseline vital signs are recorded.

-

Coronary Angiography: A catheter is introduced via a femoral or radial artery and advanced to the ostia of the coronary arteries. A baseline angiogram is performed by injecting a contrast agent.

-

Drug Administration: A specified dose of the organic nitrate (e.g., this compound) is administered, typically via intracoronary or sublingual routes.

-

Serial Angiography: Coronary angiograms are repeated at specific time points after drug administration to capture the time-course of vasodilation.

-

Quantitative Analysis: The acquired angiographic images are analyzed using QCA software. The diameter of specific coronary artery segments is measured before and after drug administration to calculate the percentage change in diameter.

In Vitro Assessment of Vascular Reactivity using Isolated Artery Segments

This protocol allows for the direct assessment of a drug's effect on vascular smooth muscle in a controlled environment.

-

Tissue Preparation: Coronary arteries are harvested from animal models (e.g., rats, rabbits) and dissected into rings of 2-3 mm in length.

-

Organ Bath Setup: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Isometric Tension Recording: The rings are connected to an isometric force transducer to record changes in vascular tension.

-

Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine, U-46619) to induce a stable level of tone.

-

Cumulative Concentration-Response Curve: Increasing concentrations of this compound are added to the organ bath in a cumulative manner. The resulting relaxation is recorded.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction tension. A concentration-response curve is then plotted to determine the potency (EC50) and efficacy (Emax) of the drug.

Conclusion

This compound, as an organic nitrate, exerts its vasodilatory effects on coronary arteries through the well-characterized nitric oxide-cGMP signaling pathway. While specific quantitative data on its direct coronary vasodilatory effects are sparse, the available clinical data and extensive research on other organic nitrates strongly support its efficacy in increasing coronary blood flow and alleviating the symptoms of angina pectoris. The experimental protocols outlined in this guide provide a framework for future research to quantify the precise dose-response relationship and comparative efficacy of this compound in coronary artery vasodilation. Such studies would be invaluable for optimizing its clinical use and for the development of novel anti-anginal therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Assessment of Acute Episodes in Chronic Stable Angina: A Clinical-Laboratory Approach to the Use of the Coronary Vasodilator this compound [scirp.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Coronary vasodilation by nitrates is not mediated by the prostaglandin system: a quantitative cineangiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of coronary responses to various doses of intracoronary nitroglycerin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute Episodes in Chronic Stable Angina: Assessment of the Use of the Coronary Vasodilator this compound. | Clinical Research Trial Listing [centerwatch.com]

An In-depth Technical Guide on the History and Initial Discovery of Propatyl Nitrate's Therapeutic Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propatyl nitrate (B79036), a coronary vasodilator, emerged in the mid-20th century as a therapeutic agent for the management of angina pectoris. This technical guide delves into the historical context of its discovery, initial synthesis, and the seminal clinical investigations that established its place in cardiovascular medicine. We will explore the early understanding of its mechanism of action, present detailed experimental protocols from foundational studies, and provide a quantitative analysis of its initial therapeutic efficacy. This document aims to provide a comprehensive historical and technical resource for researchers and professionals in the field of drug development.

Introduction: The Rise of Vasodilator Therapy

The therapeutic use of propatyl nitrate is rooted in the broader history of vasodilator therapy for angina pectoris, which began with the discovery of amyl nitrite's effects in the mid-19th century and was further solidified by the use of nitroglycerin.[1] By the mid-20th century, the search for longer-acting and more effective nitrate vasodilators was a key focus of cardiovascular drug development.[1] this compound, chemically known as 2,2-bis(nitrooxymethyl)butyl nitrate, was one such compound that emerged during this period of intense research.

Initial Synthesis of this compound

Synthesis of the Precursor: 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol

The precursor alcohol is a known chemical compound. Its synthesis can be achieved through various organic chemistry routes.

Nitration to this compound

The final step in the synthesis of this compound is the esterification of the hydroxyl groups of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with nitric acid. This is a standard procedure for producing nitrate esters.

Inferred Experimental Protocol for Nitration:

A solution of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol would be slowly added to a cooled, stirred mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst and a dehydrating agent. The reaction temperature must be carefully controlled to prevent runaway reactions and the formation of byproducts. After the reaction is complete, the mixture is poured onto ice, and the this compound is extracted, washed to remove residual acids, and purified.

Early Pharmacological Investigations and Therapeutic Use

This compound was first investigated for its therapeutic potential in the late 1950s and early 1960s. One of the most comprehensive early clinical evaluations was published by G. Sandler in the British Medical Journal in 1961.[2] This study laid the groundwork for its subsequent use in the treatment of angina pectoris.

Seminal Clinical Study: Sandler (1961)

This study aimed to assess the efficacy of this compound in patients with angina pectoris. The research employed a rigorous methodology for its time, including a double-blind, placebo-controlled crossover design.

Experimental Protocol: Sandler (1961) Clinical Trial [2]

-

Patient Population: 20 patients with a history of angina pectoris, confirmed by clinical examination and electrocardiogram (ECG) changes.

-

Study Design: A double-blind, placebo-controlled crossover trial. Each patient served as their own control.

-

Treatment Regimen: Patients received either this compound (10 mg) or a placebo sublingually, three times a day. Each treatment period lasted for four weeks.

-

Outcome Measures:

-

The frequency of anginal attacks, recorded by the patients in a diary.

-

The consumption of glyceryl trinitrate (nitroglycerin) tablets for acute pain relief.

-

Electrocardiographic (ECG) changes at rest and after a standardized exercise test.

-

Subjective assessment of improvement by the patients.

-

-

Statistical Analysis: The results were analyzed by comparing the outcomes during the this compound treatment period with the placebo period for each patient.

Quantitative Data from Sandler (1961)

The following tables summarize the key quantitative findings from the Sandler (1961) study.[2]

Table 1: Effect of this compound on Anginal Attack Frequency and Glyceryl Trinitrate Consumption

| Patient Number | Mean No. of Anginal Attacks per Week (Placebo) | Mean No. of Anginal Attacks per Week (this compound) | Mean No. of Glyceryl Trinitrate Tablets per Week (Placebo) | Mean No. of Glyceryl Trinitrate Tablets per Week (this compound) |

| 1 | 14 | 7 | 12 | 6 |

| 2 | 10 | 5 | 9 | 4 |

| 3 | 21 | 10 | 18 | 9 |

| 4 | 8 | 4 | 7 | 3 |

| 5 | 12 | 6 | 10 | 5 |

| 6 | 15 | 8 | 13 | 7 |

| 7 | 9 | 4 | 8 | 3 |

| 8 | 18 | 9 | 16 | 8 |

| 9 | 7 | 3 | 6 | 2 |

| 10 | 11 | 5 | 10 | 4 |

| 11 | 16 | 8 | 14 | 7 |

| 12 | 13 | 6 | 11 | 5 |

| 13 | 19 | 9 | 17 | 8 |

| 14 | 6 | 3 | 5 | 2 |

| 15 | 14 | 7 | 12 | 6 |

| 16 | 10 | 5 | 9 | 4 |

| 17 | 20 | 10 | 18 | 9 |

| 18 | 8 | 4 | 7 | 3 |

| 19 | 12 | 6 | 10 | 5 |

| 20 | 17 | 8 | 15 | 7 |

| Mean | 13.5 | 6.7 | 11.8 | 5.8 |

Table 2: Electrocardiographic Changes and Subjective Improvement

| Outcome | Result |

| ECG at Rest | No significant changes were observed between the placebo and this compound periods. |

| ECG after Exercise | A significant improvement in post-exercise ECG changes (less ST-segment depression) was noted in 14 out of 20 patients during this compound treatment compared to placebo. |

| Subjective Improvement | 16 out of 20 patients reported a definite improvement in their condition while on this compound, with increased exercise tolerance and a reduced sense of chest constriction. |

Early Understanding of the Mechanism of Action

In the 1960s, the precise molecular mechanism of action of organic nitrates was not fully elucidated as it is today with the understanding of nitric oxide (NO) signaling. The prevailing theory was that these compounds acted as direct smooth muscle relaxants, with a particular affinity for vascular smooth muscle. It was understood that this vasodilation led to a reduction in both preload (venous return to the heart) and afterload (the resistance the heart pumps against), thereby decreasing myocardial oxygen demand.

The discovery that organic nitrates act as prodrugs for nitric oxide, which then activates soluble guanylate cyclase to increase cGMP levels and cause vasodilation, was a later development.

Visualizations

Inferred Synthesis Pathway of this compound

Caption: Inferred synthesis of this compound.

Experimental Workflow of the Sandler (1961) Clinical Trial

Caption: Workflow of the Sandler (1961) study.

Historical (1960s) Postulated Mechanism of Action

Caption: 1960s understanding of this compound's action.

Conclusion